molecular formula C14H13Cl2NO3S B7629572 5-chloro-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide

5-chloro-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide

Cat. No. B7629572
M. Wt: 346.2 g/mol
InChI Key: AKAYRCAQLSMGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide, also known as 'SMCC,' is a chemical compound that has gained significant attention in scientific research due to its unique properties. SMCC is a sulfonamide derivative that is used in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

SMCC has been extensively used in scientific research due to its unique properties. It is used in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. SMCC has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been used as a potential antibacterial agent against various pathogens.

Mechanism of Action

The mechanism of action of SMCC is not fully understood. However, it is believed to act by inhibiting the activity of enzymes or proteins involved in various cellular processes. SMCC has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH balance in the body. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
SMCC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, in animal models. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. SMCC has been shown to have a low toxicity profile and does not affect normal cells.

Advantages and Limitations for Lab Experiments

SMCC has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. SMCC has a low toxicity profile, making it safe to handle in the laboratory. However, SMCC has some limitations for lab experiments. It is not water-soluble, making it difficult to use in aqueous solutions. SMCC is also sensitive to light and heat, and its stability may be affected under certain conditions.

Future Directions

There are several future directions for the use of SMCC in scientific research. One potential direction is the development of SMCC as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. Further research is needed to understand the mechanism of action of SMCC and its potential targets in the body. Another potential direction is the development of new synthetic methods for SMCC that can improve its yield and purity. SMCC can also be used as a tool compound for the study of various cellular processes and pathways. Further research is needed to explore the full potential of SMCC in scientific research.
Conclusion:
In conclusion, SMCC is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. SMCC has been extensively used in medicinal chemistry, biochemistry, and pharmaceuticals as a potential drug candidate for the treatment of various diseases. SMCC has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, SMCC has some limitations, including its water-insolubility and sensitivity to light and heat. Future research is needed to explore the full potential of SMCC in scientific research.

Synthesis Methods

The synthesis of SMCC involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 5-chloro-2-methyl aniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.

properties

IUPAC Name

5-chloro-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-3-4-10(15)7-12(9)17-21(18,19)14-8-11(16)5-6-13(14)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAYRCAQLSMGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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